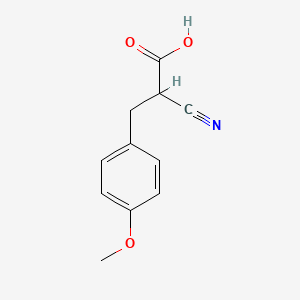

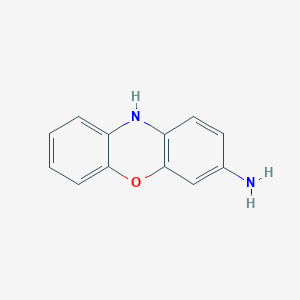

10H-Phenoxazin-3-amine

Vue d'ensemble

Description

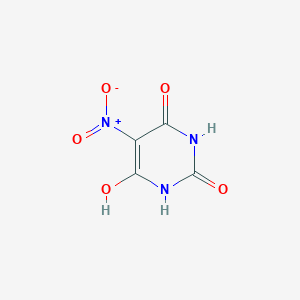

10H-Phenoxazin-3-amine , also known as 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) , is a novel compound designed with specific properties. It serves as a thermally activated delayed fluorescence (TADF) material. The compound consists of an electron donor (phenoxazine) attached at the 3,6-sites of an acridin-9(10H)-one acceptor .

Synthesis Analysis

The synthesis of 10H-Phenoxazin-3-amine involves attaching phenoxazine to the acridin-9(10H)-one scaffold. This strategic modification enhances its TADF properties, making it a promising candidate for optoelectronic applications .

Molecular Structure Analysis

The unique sp2-hybridization of the nitrogen atom in the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity of 3,6-DPXZ-AD. This rigidity suppresses conformational relaxation, resulting in a high rate constant of radiation (KR) of approximately 1.4 × 10^7 s^-1 .

Chemical Reactions Analysis

The multichannel reverse intersystem crossing (RISC) process from TSCT and 3LE states to the ^1CT state results in a high KRISC of 1.1 × 10^6 s^-1 .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure Analysis :

- Ivakhnenko et al. (2018) explored the reaction between 3,5-di-(tert-butyl)-o-benzoquinone and aromatic amines, leading to derivatives of the pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system, which includes 10H-phenoxazine derivatives. These compounds exhibit strong red luminescence, suggesting potential applications in materials science (Ivakhnenko et al., 2018).

Photophysical Properties and Dye Applications :

- Huang et al. (2016) discussed the use of 10H-phenothiazine-based dyes in dye-sensitized solar cells (DSSCs). These dyes, due to their electron-rich nitrogen and sulfur atoms, offer stronger donor characteristics and can suppress molecular aggregation, making them efficient for DSSCs (Huang et al., 2016).

Application in Organic Electronics :

- Kim et al. (2009) synthesized various cyclic amine dyes, including 10-(2-chlorophenyl)-10H-phenoxazine, to investigate their optical properties and electronic band structures. These studies are crucial for applications in organic electronics and photonics (Kim et al., 2009).

Pharmaceutical Research :

- Although not directly related to 10H-Phenoxazin-3-amine, Thimmaiah et al. (1992) synthesized a series of N-substituted phenoxazines to explore their potential as modulators of multidrug resistance in cancer chemotherapy. This highlights the broader potential of phenoxazine derivatives in medical research (Thimmaiah et al., 1992).

Antioxidant Properties :

- Lucarini et al. (1999) investigated the homolytic reactivity of phenothiazine, phenoxazine, and related compounds, including the assessment of their antioxidant properties. These findings are significant for understanding the chemical properties and potential applications of 10H-Phenoxazin-3-amine in health-related fields (Lucarini et al., 1999).

Mécanisme D'action

Orientations Futures

Propriétés

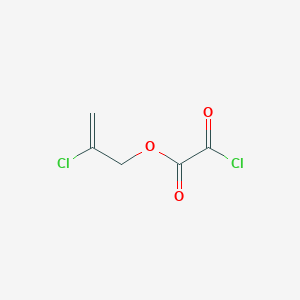

IUPAC Name |

10H-phenoxazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEDYUHGZYMULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497631 | |

| Record name | 10H-Phenoxazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30725-13-4 | |

| Record name | 10H-Phenoxazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.